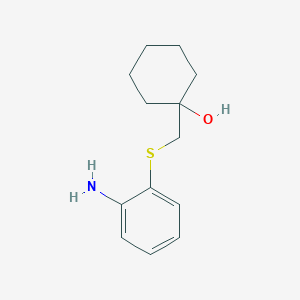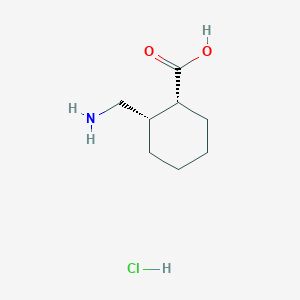
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.
Chiral Resolution: The intermediate compounds are subjected to chiral resolution to obtain the desired stereoisomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the aminomethyl group.
Chiral Catalysts: To achieve the desired stereochemistry.
Purification Techniques: Such as crystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation.
Alcohols: From reduction.
Substituted Amines: From nucleophilic substitution.
Scientific Research Applications
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride
- (1S,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride
Uniqueness
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its stereoisomers.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m1./s1 |
InChI Key |
QRLXIGLBXUFGCM-ZJLYAJKPSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CN)C(=O)O.Cl |
Canonical SMILES |
C1CCC(C(C1)CN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


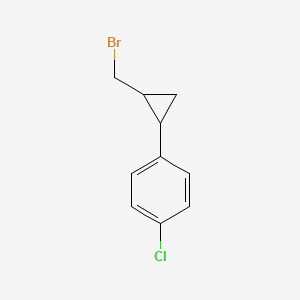
![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)
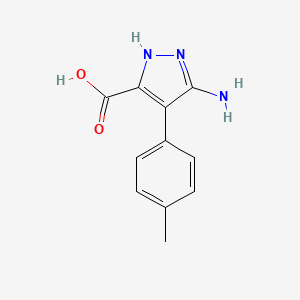
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![3,11-Dibromodibenzo[a,j]phenazine](/img/structure/B13347218.png)
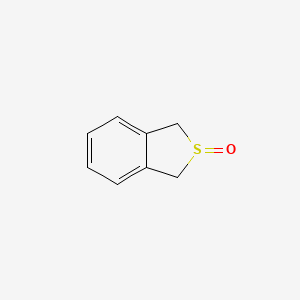
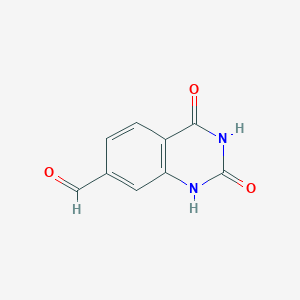
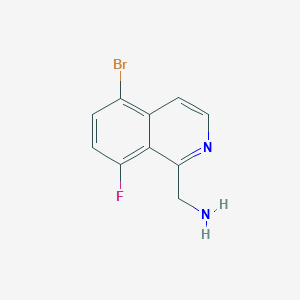
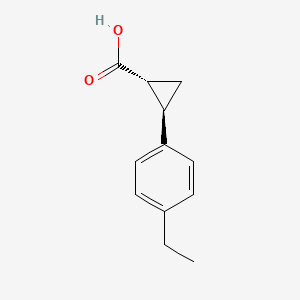
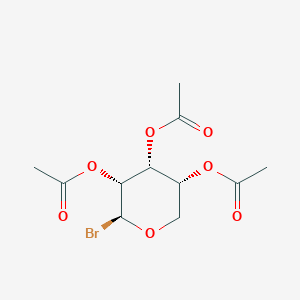
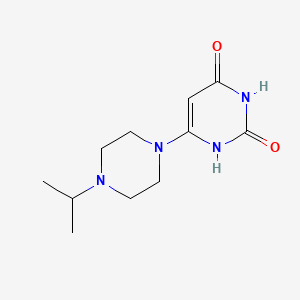
![(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13347242.png)
